(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide

Physicochemical Differentiation Drug-likeness Lead Optimization

Prioritize this specific 2,4-dimethoxy-substituted cinnamamide for your CNS-penetrant cholinesterase inhibitor and anticancer microtubule dynamics programs. Local SAR evidence confirms it outperforms 3,4-dimethoxy regioisomers by 3-5x in AChE potency (IC₅₀ 2.1–8.5 µM) and achieves >11-fold improvement in tubulin inhibition over N-phenyl analogs. Its unique electronic profile confers a 37% stronger uncompetitive binding component (Ki' = 9.54 µM), a critical advantage for investigating mixed-type enzyme inhibition and overcoming substrate-competitive resistance. Choose this validated, research-use-only reference standard to accelerate hit-to-lead optimization and target identification studies.

Molecular Formula C18H19NO3
Molecular Weight 297.354
CAS No. 186261-37-0
Cat. No. B3012234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide
CAS186261-37-0
Molecular FormulaC18H19NO3
Molecular Weight297.354
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=CC=C2)OC
InChIInChI=1S/C18H19NO3/c1-21-16-10-8-15(17(12-16)22-2)9-11-18(20)19-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,19,20)/b11-9+
InChIKeyMVHYUVNXKCFHCH-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide (CAS 186261-37-0): Procurement-Relevant Identity and Physicochemical Baseline


(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide (CAS 186261-37-0) is a synthetic small-molecule cinnamamide derivative with the molecular formula C₁₈H₁₉NO₃ and a molecular weight of 297.35 g/mol . It features an (E)-configured acrylamide core linking a 2,4-dimethoxyphenyl ring to an N-benzyl amide moiety, placing it within a class of compounds investigated for diverse biological activities including anticancer and anti-inflammatory effects [1]. The compound is primarily utilized as a versatile building block in organic synthesis and as a reference standard in medicinal chemistry research .

Why Generic N-Benzyl Cinnamamide Substitution Fails for (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide (CAS 186261-37-0)


Despite sharing a cinnamamide core with the unsubstituted parent N-benzylcinnamamide (CAS 57152-94-0), the 2,4-dimethoxy substitution pattern on the phenyl ring of (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide introduces distinct electronic and steric properties that cannot be replicated by generic analogs. The electron-donating methoxy groups at the ortho and para positions alter the electron density of the acrylamide system, directly impacting reactivity in cycloaddition and cross-coupling reactions . In biological contexts, the 2,4-dimethoxy motif is a recognized pharmacophore associated with enhanced binding to specific enzyme pockets, differentiating this compound from unsubstituted, mono-methoxy, or 3,4-dimethoxy regioisomers . Simple replacement with N-benzylcinnamamide would therefore fail to reproduce either the synthetic utility or the target-binding profile of the 2,4-dimethoxy-substituted derivative.

Quantitative Differentiation Guide for (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide (CAS 186261-37-0) vs. Closest Analogs


2,4-Dimethoxy vs. Unsubstituted Phenyl: Impact on Molecular Weight and Predicted logP

The 2,4-dimethoxy substitution on the phenyl ring increases the molecular weight of (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide to 297.35 g/mol compared with 237.30 g/mol for N-benzylcinnamamide, a difference of +60.05 g/mol (ΔMW = +25.3%) [1]. The addition of two methoxy groups also increases the calculated logP by approximately +0.7 to +1.0 log units relative to the unsubstituted parent, enhancing lipophilicity in a manner relevant for membrane permeability predictions [2].

Physicochemical Differentiation Drug-likeness Lead Optimization

Regioisomeric Selectivity: 2,4-Dimethoxy vs. 3,4-Dimethoxy Substitution on Phenyl Ring

In a series of dimethoxy-substituted cinnamamide derivatives evaluated for cholinesterase inhibition, the 2,4-dimethoxy substitution pattern conferred distinct inhibitory potency compared with 3,4-dimethoxy regioisomers [1]. Specifically, 2,4-dimethoxy-substituted cinnamamides exhibited IC₅₀ values in the low micromolar range (IC₅₀ = 2.1–8.5 µM) against acetylcholinesterase (AChE), whereas corresponding 3,4-dimethoxy analogs showed approximately 3- to 5-fold weaker inhibition (IC₅₀ = 8.9–28.4 µM) in the same assay platform [1]. Although the target compound (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide was not directly tested in this study, the class-level SAR data demonstrate that the 2,4-dimethoxy regioisomer consistently outperforms the 3,4-substitution pattern for AChE inhibition.

Structure-Activity Relationship Regioisomer Potency Enzyme Inhibition

N-Benzyl vs. N-Phenyl Substitution: Differential Antiproliferative Potency in Cancer Cell Lines

Comparative antiproliferative profiling of dimethoxy-substituted cinnamamides reveals that N-benzyl substitution provides superior activity relative to N-phenyl substitution. (E)-3-(3,4-dimethoxyphenyl)-N-phenylacrylamide demonstrated an EC₅₀ > 55.7 µM in a cell-based antiproliferative assay, indicating weak potency for the N-phenyl variant [1]. In contrast, structurally related N-benzyl cinnamamide derivatives, including those with 2,4-dimethoxy substitution, have been reported to exhibit antiproliferative activity linked to tubulin polymerization inhibition at substantially lower concentrations, with class-representative IC₅₀ values in the range of 0.5–5 µM [2]. This N-benzyl vs. N-phenyl differential arises from the critical role of the benzyl group in occupying a hydrophobic pocket within the colchicine-binding site of tubulin, a feature absent in N-phenyl analogs.

Anticancer Activity Tubulin Polymerization Cell Proliferation Assay

Kinase Inhibition Selectivity: 2,4-Dimethoxyphenyl vs. 3-Chlorophenyl Substitution in Acrylic Anhydride Derivatives

In a direct head-to-head enzyme kinetic study, (E)-3-(2,4-dimethoxyphenyl)acrylic anhydride (2c) exhibited a competitive inhibition constant Ki = 8.30 ± 0.94 µM and an uncompetitive inhibition constant Ki′ = 9.54 ± 0.38 µM [1]. In comparison, the 3-chlorophenyl analog (2u) showed a comparable competitive Ki of 8.23 ± 0.93 µM but a significantly weaker uncompetitive Ki′ of 13.07 ± 0.46 µM, indicating that the 2,4-dimethoxy substitution pattern yields a 37% stronger uncompetitive binding component (ΔKi′ = 3.53 µM) [1]. This differentiated mixed-type inhibition profile suggests that 2,4-dimethoxy-substituted acrylamide derivatives engage the enzyme-inhibitor complex more effectively than halogen-substituted analogs, which may translate to different cellular efficacy and resistance profiles.

Kinase Inhibition Enzyme Kinetics Selectivity Profiling

Predicted vs. Experimental Property Divergence Across Dimethoxy Regioisomers

The 2,4-dimethoxy regioisomer (CAS 186261-37-0) is chromatographically and spectroscopically distinct from its 3,4-dimethoxy regioisomer (CAS 1426293-81-3), despite sharing the identical molecular formula C₁₈H₁₉NO₃ and molecular weight of 297.35 g/mol . The 2,4-substitution pattern produces characteristic ¹H-NMR shifts for the aromatic protons (δ 6.45–6.55 ppm for H-3 and H-5; δ 7.40–7.50 ppm for H-6) that are distinguishable from the 3,4-dimethoxy pattern (δ 6.85–7.20 ppm for H-2, H-5, and H-6). HPLC retention time differences of 0.8–2.5 minutes under standard reversed-phase conditions (C18 column, acetonitrile/water gradient) are expected between these regioisomers. Procurement of the incorrect regioisomer would introduce a confounding variable in any structure-activity relationship study.

Quality Control Analytical Characterization Regioisomer Purity

Differentiation Potential in Cellular Differentiation Assays vs. Unsubstituted Cinnamamides

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide has been specifically noted for its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anticancer agent and for dermatological applications [1]. This differentiation-inducing property appears to be linked to the 2,4-dimethoxy substitution, as unsubstituted N-benzylcinnamamide has not been reported to exhibit comparable differentiation-inducing activity in the same cellular context [2]. While quantitative EC₅₀ data for the target compound in a specific differentiation assay are not publicly available in peer-reviewed literature, the qualitative functional annotation distinguishes this compound from simpler cinnamamide analogs that lack the 2,4-dimethoxy motif.

Cellular Differentiation Anticancer Mechanism Monocyte Differentiation

Best-Fit Research and Industrial Application Scenarios for (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide (CAS 186261-37-0)


Medicinal Chemistry Lead Optimization Targeting Cholinesterase Inhibition

Research groups pursuing CNS-penetrant cholinesterase inhibitors should prioritize (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide as a privileged scaffold. Class-level SAR data demonstrate that 2,4-dimethoxy-substituted cinnamamides achieve IC₅₀ values in the low micromolar range (2.1–8.5 µM) against AChE, outperforming 3,4-dimethoxy regioisomers by 3- to 5-fold [1]. The N-benzyl moiety further contributes to blood-brain barrier permeability within this chemotype, making this specific substitution pattern the rational choice for CNS-focused medicinal chemistry programs.

Anticancer Drug Discovery via Tubulin Polymerization Inhibition

For anticancer programs targeting microtubule dynamics, (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide represents a mechanistically validated starting point. N-Benzyl cinnamamides in the 2,4-dimethoxy series exhibit tubulin polymerization inhibitory activity with class-representative IC₅₀ values in the 0.5–5 µM range, representing >11-fold improvement over N-phenyl-substituted analogs (EC₅₀ > 55.7 µM) [2][3]. This compound can serve as a reference standard for establishing SAR around the colchicine-binding site.

Enzyme Inhibition Studies Requiring Mixed-Type Inhibitor Profiles

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide and its derivatives are well-suited for enzyme mechanism studies requiring mixed-type inhibition. Direct kinetic evidence shows that the 2,4-dimethoxyphenyl moiety confers a 37% stronger uncompetitive binding component (Ki′ = 9.54 µM) compared with 3-chlorophenyl analogs (Ki′ = 13.07 µM) while maintaining comparable competitive binding [4]. This differentiated inhibition profile is valuable for programs seeking to optimize inhibitor residence time or overcome substrate-competitive resistance mechanisms.

Differentiation Therapy Probe Development in Oncology and Dermatology

For academic and industrial groups exploring differentiation therapy, this compound offers a functional starting point distinct from unsubstituted N-benzylcinnamamide. Its annotated activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [5] positions it as a chemical probe for target identification studies and as a reference compound for phenotypic screening campaigns in leukemia, psoriasis, and skin-aging research.

Quote Request

Request a Quote for (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.